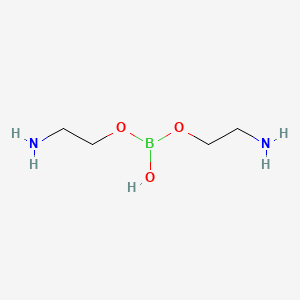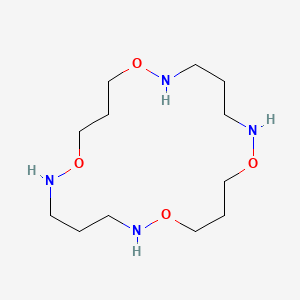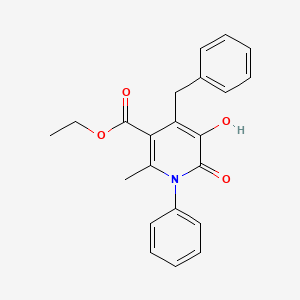
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is a complex organic compound that belongs to the pyridinecarboxylic acid ester family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester typically involves multi-step organic reactions. The starting materials often include substituted pyridines, benzyl halides, and ethyl esters. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with benzyl halides under basic conditions.
Esterification: Reacting carboxylic acids with ethanol in the presence of acid catalysts to form ethyl esters.
Oxidation and Reduction: Using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinecarboxylic Acid Esters: Compounds with similar structures and functional groups.
Benzyl Derivatives: Compounds containing benzyl groups attached to various functional groups.
Hydroxy and Keto Derivatives: Compounds with hydroxyl and keto groups in their structures.
Uniqueness
1,6-Dihydro-5-hydroxy-2-methyl-6-oxo-1-phenyl-4-(phenylmethyl)-3-pyridinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C22H21NO4 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
ethyl 4-benzyl-5-hydroxy-2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-3-27-22(26)19-15(2)23(17-12-8-5-9-13-17)21(25)20(24)18(19)14-16-10-6-4-7-11-16/h4-13,24H,3,14H2,1-2H3 |
Clave InChI |
CPZZVMJOKAHITC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C(=O)C(=C1CC2=CC=CC=C2)O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


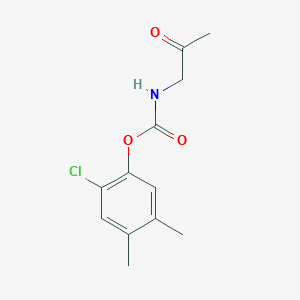
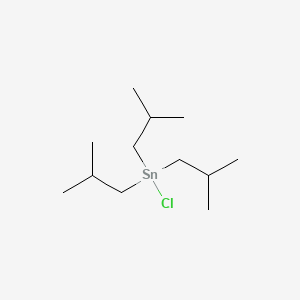
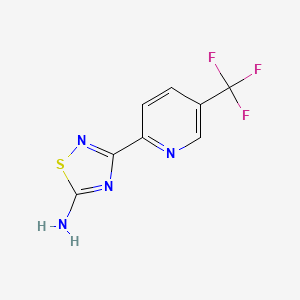

![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)

![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
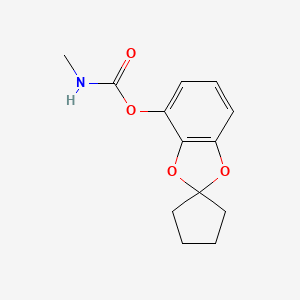
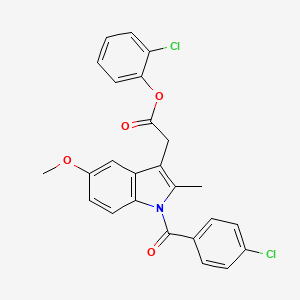

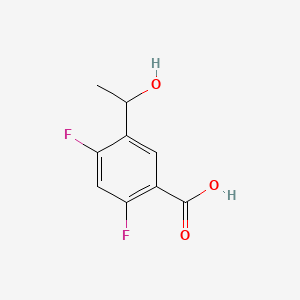
![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
